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molecular formula C13H16ClN3 B8341644 N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

Cat. No. B8341644
M. Wt: 249.74 g/mol
InChI Key: XNFQCFFNXXLDJL-UHFFFAOYSA-N
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Patent
US05948791

Procedure details

198 g of 4,7-dichloroquinoline, 97 g of 1,2-diamino-2-methyl-propane and 101 g of triethylamine were stirred in 1 l of N-methyl-2-pyrrolidone at 150° C. under argon for 5 hours. The solvent was evaporated in a vacuum and the residue was taken up in 1 l of water. The pH was adjusted to 1 using 220 ml of 25% hydrochloric acid and the mixture was diluted with 6 l of water and extracted four times with 0.5 l of ethyl acetate each time. The clear aqueous solution was treated with about 900 g of KOH, whereby the pH rose to 14 and the product separated in crystalline form. This was filtered off under suction, rinsed with about 3 l of water and, for further purification, recrystallized from 4 l of acetonitrile. There were obtained 126.7 g (73%) of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine, m.p. 182-184° C.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH2:14][C:15]([NH2:18])([CH3:17])[CH3:16].C(N(CC)CC)C>CN1CCCC1=O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH2:14][C:15]([CH3:17])([NH2:18])[CH3:16])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
97 g
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in a vacuum
ADDITION
Type
ADDITION
Details
the mixture was diluted with 6 l of water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 0.5 l of ethyl acetate each time
ADDITION
Type
ADDITION
Details
The clear aqueous solution was treated with about 900 g of KOH, whereby the pH
CUSTOM
Type
CUSTOM
Details
the product separated in crystalline form
FILTRATION
Type
FILTRATION
Details
This was filtered off under suction
WASH
Type
WASH
Details
rinsed with about 3 l of water and, for further purification
CUSTOM
Type
CUSTOM
Details
recrystallized from 4 l of acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NCC(C)(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 126.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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